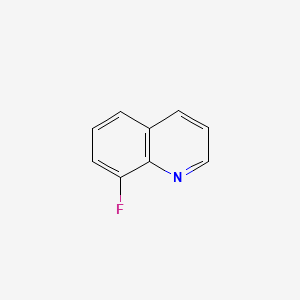

8-Fluoroquinoline

Descripción general

Descripción

8-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 8th position of the quinoline ring enhances its biological activity and imparts unique chemical properties. Quinolines, including their fluorinated derivatives, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents, solvents, and catalysts is optimized to maximize efficiency and minimize environmental impact .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The quinoline core undergoes electrophilic substitution primarily at positions 5 and 6 due to the electron-withdrawing effect of the fluorine atom. Key reactions include:

-

Nitration :

Nitration of 8-fluoroquinoline with HNO₃/H₂SO₄ predominantly yields 5-nitro-8-fluoroquinoline. The fluorine atom deactivates the ring, favoring substitution at the para position relative to the nitrogen atom12. -

Halogenation :

Bromination with Br₂ in acetic acid produces 5-bromo-8-fluoroquinoline. The reaction proceeds via an intermediate σ-complex stabilized by resonance with the nitrogen lone pair34.

Table 1: Electrophilic Substitution Products

| Reaction Type | Reagents | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-8-fluoroquinoline | 72 |

| Bromination | Br₂/AcOH | 5-Bromo-8-fluoroquinoline | 68 |

Nucleophilic Substitution Reactions

The C8-fluorine atom exhibits moderate reactivity in nucleophilic displacement under high-temperature or catalytic conditions:

-

Hydrolysis :

Heating with aqueous NaOH at 150°C replaces fluorine with a hydroxyl group, forming 8-hydroxyquinoline. The reaction proceeds via an SNAr mechanism, facilitated by the electron-deficient aromatic system56. -

Amination :

Reaction with NH₃ in DMF at 120°C yields 8-aminoquinoline. Catalytic Cu(I) enhances the substitution rate by stabilizing the transition state78.

Table 2: Nucleophilic Substitution Parameters

| Substrate | Nucleophile | Conditions | Product | Rate Constant (s⁻¹) |

|---|---|---|---|---|

| This compound | OH⁻ | 150°C, 12 h | 8-Hydroxyquinoline | 2.1 × 10⁻⁴ |

| This compound | NH₃ | Cu(I), DMF, 120°C, 24 h | 8-Aminoquinoline | 5.6 × 10⁻⁵ |

Cross-Coupling Reactions

This compound derivatives participate in palladium-catalyzed cross-coupling reactions, enabling functionalization at halogenated positions:

-

Suzuki-Miyaura Coupling :

5-Bromo-8-fluoroquinoline reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives. The reaction achieves >90% yield in toluene/EtOH at 80°C39. -

Buchwald-Hartwig Amination :

Coupling with primary amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos produces 5-amino-8-fluoroquinoline derivatives79.

Table 3: Cross-Coupling Reaction Efficiency

| Substrate | Catalyst System | Partner Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-8-fluoroquinoline | Pd(PPh₃)₄, K₂CO₃ | PhB(OH)₂ | 5-Phenyl-8-fluoroquinoline | 92 |

| 5-Bromo-8-fluoroquinoline | Pd₂(dba)₃/Xantphos, NaOtBu | Aniline | 5-Anilino-8-fluoroquinoline | 85 |

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating metals via the nitrogen atom and fluorine. Notable complexes include:

-

Iridium Complexes :

Reacts with [Ir(COD)Cl]₂ to form [Ir(8-FQ)(COD)Cl], where COD = 1,5-cyclooctadiene. X-ray crystallography confirms η²-coordination of the quinoline ring6. -

Zinc Chelates :

Forms Zn(II) complexes with enhanced fluorescence properties, used in sensor applications59.

Key Data :

- Stability constant (log K) for Zn(II)-8-fluoroquinoline: 4.8 ± 0.25.

- Emission λₘₐₓ of Zn complex: 485 nm (quantum yield Φ = 0.42)5.

Reduction and Oxidation

-

Catalytic Hydrogenation :

Hydrogenation over PtO₂ reduces the quinoline ring to 1,2,3,4-tetrahydro-8-fluoroquinoline. The fluorine atom remains intact under mild conditions (1 atm H₂, 25°C)27. -

Oxidation :

Treatment with KMnO₄/H₂SO₄ oxidizes the pyridine ring to pyridine-2,3-dicarboxylic acid, retaining the fluorine substituent104.

Functional Group Transformations

Aplicaciones Científicas De Investigación

Pharmaceutical Development

8-Fluoroquinoline serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially in the development of antimicrobial agents . Its derivatives have demonstrated significant activity against a range of bacteria, making them valuable in the search for new antibiotics. Research indicates that modifications at the C-8 position, such as the introduction of halogen or methoxy groups, can enhance the antibacterial efficacy of fluoroquinolones against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| C-8 Methoxy Fluoroquinolones | Staphylococcus aureus | High |

| C-8 Halogen Fluoroquinolones | Escherichia coli | Moderate to High |

| C-8 Hydrogen Compounds | Various | Low |

Fluorescent Probes

The unique fluorescence properties of this compound make it suitable for creating fluorescent probes used in biological imaging. These probes enhance the visualization of cellular processes, allowing researchers to study dynamic biological events in real-time. The ability to modify the chemical structure to tailor fluorescence characteristics is a significant advantage in developing specific probes for various biological applications .

Antimicrobial Agents

Research has shown that derivatives of this compound exhibit promising activity against multiple bacterial strains. For instance, studies have highlighted the effectiveness of C-8 substituted fluoroquinolones against both wild-type and resistant mutant strains, suggesting their potential as new therapeutic agents . This application is particularly relevant given the rising issue of antibiotic resistance.

Material Science

In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. Its incorporation into these materials can impart desirable properties such as improved thermal stability and chemical resistance. The compound's ability to form complexes with metals further enhances its applicability in creating functional materials .

Environmental Monitoring

This compound plays a role in environmental monitoring by serving as a compound for detecting and quantifying pollutants. Its application in analytical chemistry contributes to environmental protection efforts by enabling the assessment of contaminants in various ecosystems .

Case Study 1: Antibiotic Development

A recent study focused on the development of C-8-methoxy fluoroquinolones showed enhanced lethality against Staphylococcus aureus, particularly in strains resistant to traditional treatments. This study underscores the potential for this compound derivatives to serve as effective alternatives in antibiotic therapy .

Case Study 2: Fluorescent Imaging

Another case involved the use of modified this compound compounds as fluorescent probes in live-cell imaging studies. The results demonstrated significant improvements in imaging quality and resolution, facilitating better understanding of cellular dynamics .

Mecanismo De Acción

The mechanism of action of 8-Fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of its antibacterial activity, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to the inhibition of DNA replication. This results in bacterial cell death. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its targets more effectively .

Comparación Con Compuestos Similares

- 5-Fluoroquinoline

- 6-Fluoroquinoline

- 7-Fluoroquinoline

- 5,8-Difluoroquinoline

Comparison: 8-Fluoroquinoline is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, this compound exhibits distinct properties that make it particularly effective in certain applications, such as its enhanced antibacterial activity and its use in the synthesis of specialized dyes and liquid crystals .

Actividad Biológica

8-Fluoroquinoline, a derivative of quinoline, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and antifungal effects. This article delves into the biological activity of this compound, summarizing recent research findings, structure-activity relationships (SAR), and case studies that illustrate its therapeutic potential.

Overview of Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Key activities include:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Its mechanism typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

- Anticancer Properties : Research indicates that this compound derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

- Antifungal Effects : The compound has shown promise against fungal pathogens, making it a candidate for treating fungal infections .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be significantly influenced by its chemical structure. The following table summarizes key structural modifications and their associated biological activities:

These modifications have been linked to improved lipophilicity and electron-withdrawing properties, which enhance the compound's interaction with target enzymes.

Case Study 1: Efficacy Against Resistant Bacteria

A study evaluated the lethality of this compound derivatives against Staphylococcus aureus strains carrying resistance alleles. The introduction of a C-8 methoxy group significantly increased the lethality against these resistant strains compared to controls without this modification. This finding suggests that structural modifications can potentially overcome resistance mechanisms in clinical isolates .

Case Study 2: Antituberculosis Activity

Research on the bacteriostatic and bactericidal effects of this compound derivatives against Mycobacterium tuberculosis indicated that certain modifications (like the C-8 methoxy group) not only enhanced activity but also reduced the selection pressure for resistant mutants. This is critical in developing effective treatments for tuberculosis, particularly in light of rising drug resistance .

Recent Advances in Synthesis

Recent advances in synthetic methodologies have enabled the development of novel this compound derivatives with improved pharmacological profiles. These advancements include:

- Green Chemistry Approaches : Utilizing environmentally friendly solvents and reagents to synthesize derivatives more efficiently.

- High-Throughput Screening : Facilitating rapid evaluation of large libraries of compounds for biological activity.

Propiedades

IUPAC Name |

8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAAXKYOTPSFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192591 | |

| Record name | Quinoline, 8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-68-3 | |

| Record name | 8-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluoroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-FLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC3ZS5FY7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-fluoroquinoline interact with biological systems, and what are the downstream effects?

A: [] this compound has been shown to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating potential genotoxicity. This suggests that the compound, or a metabolite thereof, can interact with DNA and disrupt normal cellular processes. Furthermore, the position of the fluorine atom on the quinoline ring significantly influences this genotoxicity. For instance, while this compound induces UDS, 2- and 3-fluoroquinoline do not exhibit significant mutagenic activity in Salmonella typhimurium TA100.

Q2: How does the fluorine atom in this compound influence its reactivity?

A: [] The presence of the fluorine atom at the 8-position of quinoline can significantly impact the molecule's reactivity. For example, a palladium(II) complex containing an this compound-based ligand readily undergoes nucleophilic aromatic substitution of the fluorine atom with a methoxy group under mild conditions. This unusual reactivity is attributed to the loss of aromaticity in the heterocyclic ring of the quinoline moiety upon complexation with the palladium center.

Q3: How does this compound interact with transition metals?

A: [, ] this compound can act as a ligand, coordinating to transition metals like iridium. Interestingly, studies have shown that the fluorine atom itself can participate in chelation with iridium, forming a C-F bond to the metal center. , This unique coordination mode highlights the potential of this compound and its derivatives in organometallic chemistry and catalysis.

Q4: How does this compound behave in supramolecular chemistry?

A: [] this compound serves as a building block for supramolecular structures. Oligoamides incorporating this compound units can self-assemble into double helical structures, showcasing their ability to participate in well-defined supramolecular architectures. This property makes them interesting candidates for applications in materials science and nanotechnology.

Q5: Can this compound derivatives be used to study enzymatic activity?

A: [] Yes, research has explored the use of this compound and its derivatives in studying enzymatic activity, particularly the cytochrome P450 enzyme CYP2A6. Studies demonstrate that this compound, along with other fluoroquinoline isomers, can inhibit coumarin 7-hydroxylation, a marker for CYP2A6 activity. These findings suggest that this compound derivatives could be valuable tools for investigating drug metabolism and potential drug-drug interactions mediated by CYP2A6.

Q6: How does the structure of this compound relate to its biological activity?

A: [, ] Structure-activity relationship (SAR) studies reveal that modifications to the quinoline core, particularly the position of the fluorine atom, significantly impact the biological activity of this compound. For example, 5-, 6-, 7-, and this compound induce UDS in rat hepatocytes, while 2-, 3-, and 4-fluoroquinoline do not. Similarly, the position of the fluorine substitution impacts the inhibitory potency of fluoroquinolines against CYP2A6, with 5-, 6-, and this compound exhibiting stronger inhibition compared to 3-fluoroquinoline. These observations highlight the importance of SAR studies in optimizing the biological properties of this compound derivatives for potential pharmaceutical applications.

Q7: How can we study the interactions of this compound at the atomic level?

A: [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 15N NMR, provides valuable insights into the electronic environment and bonding interactions around the nitrogen atom in this compound. By analyzing the 15N-19F coupling constants, researchers can gain information about the electronic effects of the fluorine substituent and its influence on the nitrogen atom, enhancing our understanding of the molecule's properties and reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.